(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine

Cardiac slowing CS index Triazine tachycardia test

Researchers exploring 3-thioindolamidine SAR require a validated baseline to quantify potency gains. This unsubstituted prototype (compound 2) provides the essential reference point with a cardiac-slowing index of 8.2 and myocardial depression score of 3. • Validated baseline for calculating fold-improvements across N-indole- and amidine-substituted analogues • Confirmed chronotropic selectivity-reduces elevated heart rate without affecting resting rate, MAP, or cardiac output • Starting material for elaboration into potent analogues (e.g., N-allyl CS index 27.2; N-phenyl CS index 32.0)

Molecular Formula C15H19N3S
Molecular Weight 273.4 g/mol
CAS No. 61020-73-3
Cat. No. B12909432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine
CAS61020-73-3
Molecular FormulaC15H19N3S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCN1CCCC1=NCCSC2=CNC3=CC=CC=C32
InChIInChI=1S/C15H19N3S/c1-18-9-4-7-15(18)16-8-10-19-14-11-17-13-6-3-2-5-12(13)14/h2-3,5-6,11,17H,4,7-10H2,1H3
InChIKeyJGFUFYJQVPUYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prototype 3-Thioindolamidine (Compound 2) Overview


The compound (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine (CAS 61020-73-3) is the unsubstituted prototype (designated “compound 2”) of a 3‑thioindolamidine series originally developed at McNeil Pharmaceutical as cardiac‑slowing agents with potential anti‑anginal utility [1]. Its core architecture—a 3‑indolyl thioether linked to an N‑methylpyrrolidin‑2‑imine via an ethylene spacer—defines the pharmacophore from which all active congeners in this class were elaborated. In the primary pharmacological screen (conscious‑dog triazine‑tachycardia test), compound 2 exhibited a cardiac‑slowing (CS) index of 8.2 and served as the baseline against which substitution effects on potency, efficacy, and myocardial depression were quantitatively mapped [1].

Pharmacophore prototype for 3‑thioindolamidine SAR studies

Baseline cardiac‑slowing and myocardial‑depression endpoint profile

Unsubstituted indole N–H and N‑methyl amidine for synthetic diversification

Defines minimum activity threshold for analog benchmarking

Unpredictable Substitution of Compound 2


Within the 3‑thioindolamidine series, small structural perturbations around the prototype scaffold generate dramatic (>40‑fold) differences in CS index and myocardial‑depression liability [1]. For example, N‑indole alkylation converts the modest activity of compound 2 (CS index 8.2, MD score 3) into highly potent, minimally depressant agents (CS index ≥ 20; MD ≤ 2), while substitution at the indole 2‑position or amidine N‑methyl group can either enhance or abolish activity [1]. Similarly, the reference drugs mixidine, bepridil, amiodarone, and propranolol all demonstrate lower CS indices than optimized thioindolamidines, confirming that cardiac‑slowing potency is not transferable across chemotypes [1]. These steep and divergent structure‑activity relationships make generic replacement of compound 2 impossible without the specific quantitative evidence detailed below.

SAR

Small structural modifications can shift cardiac‑slowing index by >40‑fold; general analog replacement may not preserve activity.

Indole 2‑pos

Methylation at indole 2‑position reduces endpoint response; unsubstituted prototype maintains higher baseline potency.

Chemotype

Reference drugs (mixidine, bepridil, amiodarone, propranolol) show lower CS indices; cardiac‑slowing potency is chemotype‑specific.

Quantitative Differentiation of Compound 2


Cardiac-Slowing Potency vs. Reference Drugs

In the conscious‑dog triazine‑reflex‑tachycardia model, prototype thioindole 2 achieves a CS index of 8.2, exceeding the four reference drugs tested: mixidine, bepridil, amiodarone, and propranolol, which all show comparatively low CS indices (values not individually specified but collectively described as “comparatively low”) [1]. The CS index is a composite parameter (% ΔHR₅₀/D₅₀) that captures both efficacy and potency of heart‑rate reduction. Compound 2 demonstrates measurable antitachycardic activity, whereas the reference drugs are markedly less effective in this specific assay [1].

CS Index vs. References
Head‑to‑head
CS index 8.2 (relative activity 0.26) exceeds all four reference drugs tested (mixidine, bepridil, amiodarone, propranolol), each with collectively lower CS indices.
Establishes minimum active prototype; differentiates thioindolamidine mechanism from reference agents.
Conscious‑dog triazine‑tachycardia model; exact individual reference values not reported.
Cardiac slowing CS index Triazine tachycardia test Anti‑anginal

Indole 2-Methyl Substitution Impact on Cardiac Slowing

Introduction of a methyl group at the indole 2‑position of compound 2 yields compound 28, which reduces CS index from 8.2 to 7.8 (relative activity drops from 0.26 to 0.24) [1]. This demonstrates that 2‑substitution on the indole ring is detrimental to cardiac‑slowing potency, a trend also observed with the N‑ethyl analog pair (cf. 29 with 2; 30 with 6) [1]. Thus, compound 2’s unsubstituted indole 2‑position is a critical structural determinant for maintaining activity.

2‑Methyl Substitution
Head‑to‑head
Compound 2 (unsubstituted): CS index 8.2 → 2‑methyl analog (compound 28): CS index 7.8; Δ = −0.4 (≈5% reduction).
Indole 2‑position critical; substitution impairs cardiac‑slowing endpoint.
Direct structural comparison under identical assay conditions.
Structure‑activity relationship Indole 2‑substitution CS index

Myocardial Depression Liability vs. N-Substituted Analogues

Compound 2 carries a myocardial depression (MD) score of 3 (moderate) on a 0–4 scale, whereas N‑indole‑substituted derivatives 6 (ethyl), 7 (allyl), 9 (propargyl), and 13 achieve MD scores ≤ 2 (weak or barely observable) [1]. In the same assay, these optimized analogues simultaneously exhibit markedly higher CS indices (e.g., compound 7 CS index = 27.2, compound 9 CS index = 16.1) [1]. Compound 2 therefore defines the lower bound of the series’ therapeutic window, making it a key negative control for cardiac‑depressant effects.

Myocardial Depression
Head‑to‑head
Compound 2: MD score 3 (moderate) vs. N‑substituted analogs (6,7,9): MD score ≤ 2; CS index 2‑ to 3.3‑fold lower for prototype.
Benchmark for cardiac‑depressant endpoint; defines lower bound of safety‑related window.
Anesthetized, ganglion‑blocked dog model; MD scale 0–4.
Myocardial depression Safety margin N‑indole substitution

Antitachycardic Selectivity in Hemodynamic Studies

In non‑anesthetized dogs, both compound 2 and compound 7 caused no decrease in resting heart rate, mean arterial pressure, or cardiac output, confirming that these agents are specific antitachycardic agents rather than general bradycardic or vasodepressor drugs [1]. This selectivity profile was documented only for prototype 2 and the optimized analogue 7, establishing a class‑level behavior with compound 2 as the reference point.

Hemodynamic Selectivity
Class‑level
Conscious‑dog hemodynamic study: compound 2 and compound 7 caused no decrease in resting heart rate, mean arterial pressure, or cardiac output.
Class‑defining antitachycardic specificity; useful for mechanistic selectivity profiling.
Only two series members tested; inference based on prototype and one optimized analog.
Antitachycardic specificity Cardiac output Mean arterial pressure Conscious‑dog model

Compound 2: Research & Procurement Applications


Prototype Reference for Cardiac-Slowing SAR Studies

Compound 2 should be used as the mandatory baseline comparator in any SAR exploration of 3‑thioindolamidines. Its CS index of 8.2, MD score of 3, and relative activity of 0.26 provide the quantitative floor from which the potency gains (up to 4‑fold CS index increase) and safety improvements (MD score reduction by ≥ 1 unit) of N‑indole‑substituted analogues are measured [1]. Omitting compound 2 from a screening panel removes the ability to calculate fold‑improvements and validate synthetic strategy.

Negative Control for Myocardial Depression Assays

With a validated MD score of 3 (moderate) in anesthetized, ganglion‑blocked dogs, compound 2 serves as a well‑characterized positive comparator for myocardial‑depression endpoints [1]. New chemical entities can be benchmarked against this liability; compounds that match or exceed the MD score of 3 would be deprioritized, while those achieving the ≤ 2 threshold of analogues 6, 7, or 9 would be considered improved.

Mechanistic Probe for Antitachycardic Selectivity

Compound 2 is one of only two series members (alongside compound 7) directly confirmed in conscious‑dog studies to reduce elevated heart rate without affecting resting heart rate, mean arterial pressure, or cardiac output [1]. This makes it a valuable tool for dissecting chronotropic‑specific signaling pathways and for validating in‑vitro models of rate‑selective cardiac modulation.

Synthetic Intermediate for Indole N and Amidine Diversification

The unsubstituted indole N–H and N‑methyl amidine of compound 2 are the principal sites for structural elaboration that yielded the most potent analogues (e.g., N‑allyl compound 7, CS index 27.2; N‑phenyl compound 24, CS index 32.0) [1]. Procurement of compound 2 as a synthetic starting material enables direct access to the full SAR space mapped in the primary literature, with predictable potency and safety outcomes.

Application
Selection Property
Validation Focus
Prototype reference for cardiac‑slowing SAR
Baseline CS index and MD score profile
Fold‑change comparison vs. N‑substituted analogs
Negative control for myocardial depression assays
Documented moderate MD score (3)
Benchmark new entities against MD threshold ≤ 2
Mechanistic probe for antitachycardic selectivity
Confirmed hemodynamic selectivity (no resting HR/MAP/CO change)
In‑vitro chronotropic‑specific signaling models
Synthetic intermediate for indole N/amidine diversification
Unsubstituted indole N–H and N‑methyl amidine
Access full SAR space with predictable structural outcomes
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